8-Hydroxycoumarin
CAS No.: 2442-31-1
Cat. No.: VC21343782
Molecular Formula: C9H6O3
Molecular Weight: 162.14 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 2442-31-1 |
---|---|
Molecular Formula | C9H6O3 |
Molecular Weight | 162.14 g/mol |
IUPAC Name | 8-hydroxychromen-2-one |
Standard InChI | InChI=1S/C9H6O3/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5,10H |
Standard InChI Key | DPTUTXWBBUARQB-UHFFFAOYSA-N |
SMILES | C1=CC2=C(C(=C1)O)OC(=O)C=C2 |
Canonical SMILES | C1=CC2=C(C(=C1)O)OC(=O)C=C2 |
Chemical Properties and Structure
8-Hydroxycoumarin is characterized by specific physicochemical properties that influence its biological activity and potential applications. The compound's basic structural and physical properties are summarized in Table 1.
Table 1: Physicochemical Properties of 8-Hydroxycoumarin
Property | Value |
---|---|
IUPAC Name | 8-hydroxychromen-2-one |
Molecular Formula | C₉H₆O₃ |
Molecular Weight | 162.142 g/mol |
CAS Number | 2442-31-1 |
Density | 1.403 g/cm³ |
Boiling Point | 361.6°C at 760 mmHg |
Flash Point | 170.3°C |
LogP | 1.49860 |
Vapor Pressure | 9.86E-06 mmHg at 25°C |
Index of Refraction | 1.64 |
The structure of 8-Hydroxycoumarin features a coumarin core (benzopyrone) with a hydroxyl group at position 8. This structural configuration is crucial for its biological activities, particularly its antioxidant and fluorescent properties . The compound can be represented by the molecular formula C₉H₆O₃, with a relatively planar ring system that contributes to its stability and interaction with biological targets .
Natural Occurrence and Biosynthesis
8-Hydroxycoumarin naturally occurs in various plant species, most notably in members of the Rutaceae family such as Murraya paniculata and Murraya exotica. In plants, coumarins like 8-Hydroxycoumarin are typically synthesized via the shikimate pathway, where phenylalanine serves as a precursor. The biosynthesis involves hydroxylation, glycosylation, and other modifications of the basic coumarin structure.
As secondary metabolites, coumarins including 8-Hydroxycoumarin play important roles in plant defense mechanisms against herbivores and pathogens. They also contribute to plant adaptation to environmental stresses and mediate ecological interactions with other organisms.
Biochemical Roles and Mechanisms
8-Hydroxycoumarin exhibits diverse biochemical activities through various mechanisms of action. As a coumarin derivative, it interacts with numerous enzymes and cellular targets, influencing multiple biological processes.
Enzyme Interactions
8-Hydroxycoumarin serves as a substrate for Xenobiotic reductase A (XenA), an enzyme found in Pseudomonas putida. XenA catalyzes the NADH/NADPH-dependent reduction of 8-Hydroxycoumarin, demonstrating concentration-dependent kinetic behavior. Research indicates that the enzyme shows a faster limiting rate constant for 8-Hydroxycoumarin reduction compared to other substrates such as 2-cyclohexenone.
Additionally, 8-Hydroxycoumarin has been shown to inhibit certain cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibitory activity has implications for potential drug interactions and pharmacokinetic properties of 8-Hydroxycoumarin-based therapeutics.
Cellular Effects
At the cellular level, 8-Hydroxycoumarin influences various processes including cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to modulate the expression of genes involved in oxidative stress response, thereby enhancing cellular antioxidant capacity. In cancer cells, 8-Hydroxycoumarin induces apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress and ultimately cell death.
Biological Activities
8-Hydroxycoumarin demonstrates multiple biological activities that make it a compound of significant interest for potential therapeutic applications.
Anticancer Properties
Research has shown that 8-Hydroxycoumarin exhibits promising anticancer properties against various cancer cell lines. Studies have demonstrated its cytotoxic effects through mechanisms including apoptosis induction, cell cycle arrest, and oxidative stress. Table 2 summarizes the cytotoxicity of 8-Hydroxycoumarin against different cancer cell lines.
Table 2: Cytotoxicity of 8-Hydroxycoumarin on Cancer Cell Lines
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
HeLa (Cervical Cancer) | 25 | Induction of apoptosis via ROS |
MCF-7 (Breast Cancer) | 30 | Cell cycle arrest and apoptosis |
A549 (Lung Cancer) | 20 | DNA damage and oxidative stress |
The anticancer activity of 8-Hydroxycoumarin is believed to be related to its ability to generate reactive oxygen species, leading to oxidative stress in cancer cells. This mechanism may provide a basis for developing selective anticancer agents, as cancer cells are generally more susceptible to oxidative stress compared to normal cells.
Antimicrobial Properties
8-Hydroxycoumarin has demonstrated significant antimicrobial activity against various pathogens, particularly bacteria. The compound inhibits bacterial growth and has been tested against both Gram-positive and Gram-negative bacteria. Table 3 presents the minimum inhibitory concentration (MIC) values of 8-Hydroxycoumarin against selected bacterial strains.
Table 3: Antibacterial Activity of 8-Hydroxycoumarin
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0625 |
Escherichia coli | 0.125 |
The results indicate that 8-Hydroxycoumarin demonstrates higher potency against Gram-positive bacteria (Staphylococcus aureus) compared to Gram-negative bacteria (Escherichia coli). This suggests its potential as a lead compound for developing new antibacterial agents, particularly against antibiotic-resistant strains.
Antioxidant Properties
The antioxidant capacity of 8-Hydroxycoumarin has been extensively studied. The compound effectively scavenges free radicals and reduces oxidative stress, which is associated with various diseases including cancer and neurodegenerative disorders. Table 4 summarizes the antioxidant activity of 8-Hydroxycoumarin as measured by different methods.
Table 4: Antioxidant Activity of 8-Hydroxycoumarin
Method | IC50 (μM) |
---|---|
DPPH Radical Scavenging | 15 |
ABTS Radical Scavenging | 12 |
Ferric Reducing Antioxidant Power | 20 |
The antioxidant properties of 8-Hydroxycoumarin are attributed to its hydroxyl group, which can donate hydrogen atoms to neutralize free radicals. This activity contributes to the compound's potential protective effects against oxidative damage in biological systems.
Role in Microbial Metabolism
8-Hydroxycoumarin plays a significant role in microbial metabolism, particularly in the degradation of environmental pollutants. The compound serves as a key intermediate in the microbial degradation pathway of quinoline, a nitrogen-containing heterocyclic aromatic compound often found as a pollutant in environments affected by industrial activities .
Several bacterial species, including Pseudomonas sp., Pseudomonas stutzeri, and Rhodococcus sp., have been identified to degrade quinoline via the 8-Hydroxycoumarin pathway. After its formation from quinoline, 8-Hydroxycoumarin is further metabolized to 2,3-dihydroxyphenylpropionic acid by these bacteria.
Of particular interest is the ability of some bacteria, such as Pseudomonas ayucida IGTN9m, to selectively remove nitrogen from quinoline by converting it to 2-quinolinone and subsequently to 8-Hydroxycoumarin. This characteristic shows potential for applications in biorefining to reduce the nitrogen content of petroleum.
Due to its fluorescent properties, 8-Hydroxycoumarin has applications in analytical chemistry and biomedical research. When excited with ultraviolet light, the compound exhibits characteristic fluorescence behavior that can be utilized for:
-
Fluorescent labeling of biomolecules
-
Metal ion detection
-
Microenvironment polarity detection
-
pH detection
Environmental Applications
The role of 8-Hydroxycoumarin in microbial degradation pathways suggests potential applications in environmental remediation, particularly for the biodegradation of nitrogen-containing aromatic pollutants. Bacterial strains that metabolize quinoline via 8-Hydroxycoumarin could be employed in bioremediation strategies for environments contaminated with such pollutants .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume